

Application Notes and Protocols for the Coupling of Boc-L-methioninol

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Compound of Interest

Compound Name: *Boc-L-methioninol*

Cat. No.: *B1278759*

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These application notes provide a detailed experimental procedure for the coupling of N-(tert-butoxycarbonyl)-L-methioninol (**Boc-L-methioninol**), a crucial building block in the synthesis of peptidomimetics and other modified peptides for therapeutic and research applications.[1][2][3] The protocols outlined below describe a standard solution-phase amide bond formation, a common and versatile method in synthetic organic chemistry.

Introduction

Boc-L-methioninol serves as a valuable synthetic intermediate, offering a protected amino alcohol functionality. The tert-butoxycarbonyl (Boc) protecting group provides stability under various reaction conditions and can be readily removed under mild acidic conditions.[4] The primary alcohol of **Boc-L-methioninol** can be coupled with a variety of carboxylic acids to form ester linkages, or, more commonly, the Boc-protected amino group allows for the coupling of its corresponding acid (Boc-L-methionine) to an amine, or the deprotected amine of methioninol can be coupled to a carboxylic acid. This protocol will focus on the coupling of a carboxylic acid to the deprotected amine of L-methioninol, a process for which the Boc-protected starting material is essential for selective N-terminal modification. The general principles outlined are also applicable to the coupling of Boc-L-methionine with an amine.

Data Presentation

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly when dealing with sterically hindered or sensitive substrates. The following table summarizes the typical efficiencies of common coupling reagents used in peptide synthesis, which are applicable to the coupling of Boc-protected amino acids and their derivatives.[\[5\]](#)

Coupling Reagent/Method	Activating Additive	Base	Solvent	Typical Yield (%)	Key Considerations
EDC/HOBt	1-Hydroxybenzotriazole (HOBt)	DIPEA, NMM	DCM, DMF	>90%	Cost-effective and widely used; HOBt suppresses racemization. [6]
HBTU	HOBt (internal)	DIPEA, NMM	DMF, NMP	>90%	Fast activation, a standard for Solid-Phase Peptide Synthesis (SPPS). [5]
HATU	HOAt (internal)	DIPEA, 2,4,6-Collidine	DMF, NMP	>95%	Highly reactive, superior for hindered couplings and reduces racemization. [5]
PyBOP	HOBt (internal)	DIPEA, NMM	DMF, CH ₂ Cl ₂	>90%	Effective for both solution-phase and solid-phase synthesis.

Yields are sequence-dependent and may require optimization for specific substrates.

Experimental Protocols

This section provides a detailed methodology for a standard solution-phase coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBr). This method is known for its efficiency and ability to suppress racemization.[6]

Protocol 1: EDC/HOBr Mediated Amide Coupling

Materials:

- **Boc-L-methioninol**
- Carboxylic acid of interest
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 1-Hydroxybenzotriazole (HOBr)
- N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
- Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
- 0.5 M HCl (aqueous)
- Saturated sodium bicarbonate (NaHCO_3) solution (aqueous)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

Procedure:

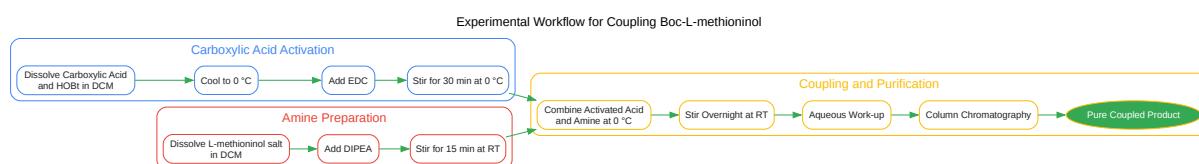
- Deprotection of **Boc-L-methioninol** (if starting with the protected amine):
 - Dissolve **Boc-L-methioninol** in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM.
 - Stir the solution at room temperature for 30-60 minutes.

- Monitor the reaction by Thin-Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
- Co-evaporate with toluene (3x) to ensure complete removal of residual acid. The resulting L-methioninol trifluoroacetate salt is used directly in the next step.
- Activation of the Carboxylic Acid:
 - In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBT (1.1 eq) in anhydrous DCM or a DCM/DMF mixture.
 - Cool the solution to 0 °C using an ice bath.
 - Add EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.[6]
- Neutralization of L-methioninol:
 - In a separate flask, dissolve the L-methioninol trifluoroacetate salt (1.0 eq) in anhydrous DCM and add DIPEA (2.2 eq) to neutralize the salt.
 - Stir for 15 minutes at room temperature.
- Coupling Reaction:
 - Add the neutralized L-methioninol solution to the activated carboxylic acid solution at 0 °C.
 - Allow the reaction mixture to warm to room temperature and stir overnight.
 - Monitor the progress of the reaction by TLC or LC-MS.
- Work-up:
 - Dilute the reaction mixture with DCM.
 - Wash the organic layer sequentially with 0.5 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[6]

- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purification:
 - Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.

Mandatory Visualization

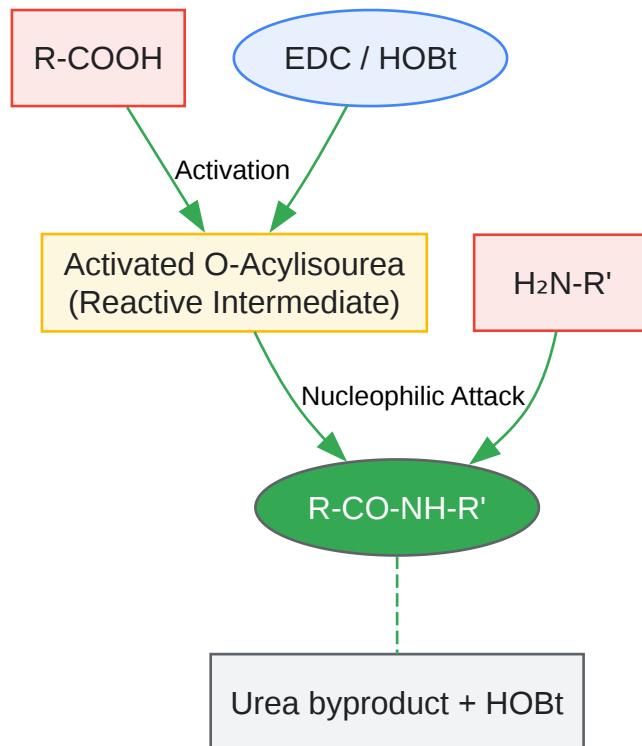
The following diagrams illustrate the key experimental workflow and the chemical logic of the coupling reaction.



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Caption: Workflow for EDC/HOBt mediated coupling of a carboxylic acid with L-methioninol.

Logical Flow of Amide Bond Formation



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Caption: Simplified mechanism of EDC/HOBr mediated amide bond formation.

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